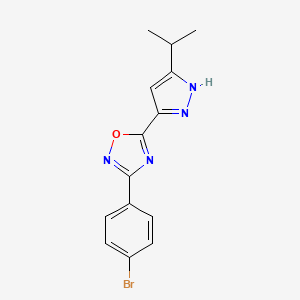
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors and is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.
Mécanisme D'action
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one is a selective antagonist of the P2X7 receptor. This receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions into the cell, which triggers the release of pro-inflammatory cytokines and the induction of apoptosis. (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one binds to the P2X7 receptor and prevents its activation, thereby reducing inflammation and cell death.
Biochemical and Physiological Effects:
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain, as well as to have neuroprotective effects. (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one has also been shown to reduce the release of pro-inflammatory cytokines and the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one has several advantages for lab experiments. It is a potent and selective antagonist of the P2X7 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, there are also limitations to using (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one in lab experiments. Its low yield and high cost make it difficult to produce in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one. One area of research is the development of more efficient synthesis methods to produce (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one in larger quantities. Another area of research is the investigation of (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one as a potential therapeutic agent for various conditions, such as chronic pain, inflammation, and neurodegenerative diseases. Further studies are also needed to better understand the mechanism of action of (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one involves several steps, starting with the reaction of 3,3,3-trifluoropropene with tert-butylamine to form (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-ol. This intermediate is then oxidized using Jones reagent to form the desired product, (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one. The yield of this synthesis method is around 40%.
Applications De Recherche Scientifique
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as a potential treatment for various conditions, including chronic pain, inflammation, and neurodegenerative diseases. (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one has been shown to inhibit the activation of the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and the induction of apoptosis. Inhibition of this receptor has been shown to reduce inflammation and pain in animal models. (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c1-7(2,3)12-5-4-6(13)8(9,10)11/h4-5,12H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYARTGXSIEHIF-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC=CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N/C=C/C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

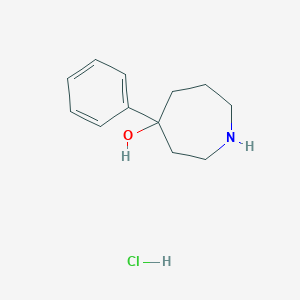
![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2615842.png)
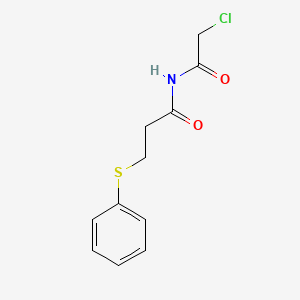
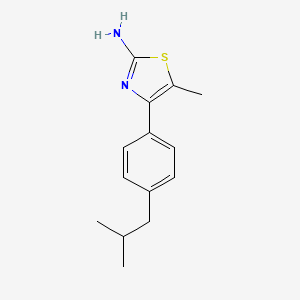
![5-Methyl-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide](/img/structure/B2615845.png)
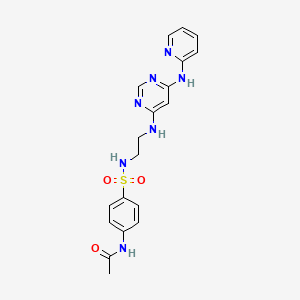

![5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2615853.png)


![{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride](/img/structure/B2615857.png)
![N'-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide](/img/structure/B2615858.png)
![N-(furan-2-ylmethyl)-5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615859.png)
